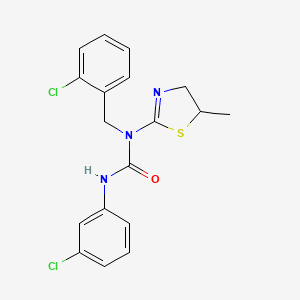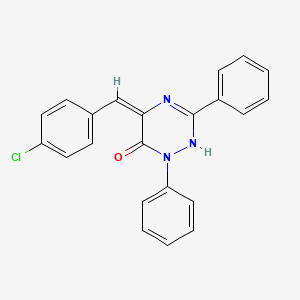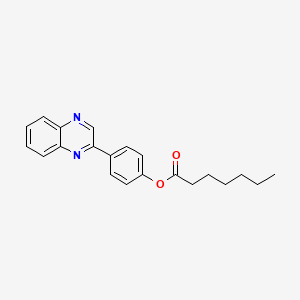
1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorobenzyl and chlorophenyl halides.
Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorophenyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzyl)-3-(3-chlorophenyl)urea: Lacks the thiazole ring, which may result in different chemical and biological properties.
1-(2-Chlorobenzyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Lacks the chlorophenyl group, which may affect its reactivity and applications.
1-(3-Chlorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea:
Uniqueness
1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is unique due to the presence of both chlorobenzyl and chlorophenyl groups, as well as the thiazole ring
Properties
Molecular Formula |
C18H17Cl2N3OS |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-12-10-21-18(25-12)23(11-13-5-2-3-8-16(13)20)17(24)22-15-7-4-6-14(19)9-15/h2-9,12H,10-11H2,1H3,(H,22,24) |
InChI Key |
PDGGXXGUWOKHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11537576.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537597.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537598.png)
![2,4-dichloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537608.png)
methanone](/img/structure/B11537611.png)
![2-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11537615.png)
![4-methyl-N-(3-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11537621.png)
![O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11537637.png)


![2-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11537663.png)
![N-(4-Chlorophenyl)-2-((phenylsulfonyl)[3-(trifluoromethyl)phenyl]amino)acetamide](/img/structure/B11537665.png)
![2,4-dibromo-6-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B11537669.png)
